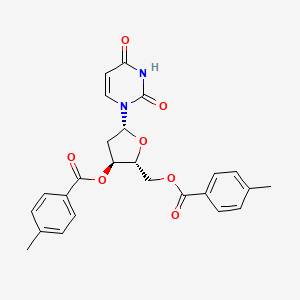
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is a modified nucleoside derivative It is structurally related to uridine, a nucleoside that is a component of RNA The modification involves the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions of the deoxyribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of the deoxyribose sugar with 4-methylbenzoyl groups. This can be achieved through esterification reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
化学反应分析
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside, 2’-deoxyuridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: The major product of hydrolysis is 2’-deoxyuridine.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
科学研究应用
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid structure and function, particularly in understanding the effects of nucleoside modifications on RNA and DNA.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
作用机制
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine involves its incorporation into nucleic acids. The presence of the 4-methylbenzoyl groups can alter the conformation and stability of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to inhibition of viral replication or disruption of cancer cell growth.
相似化合物的比较
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-guanosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-cytidine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-adenosine
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C25H24N2O7 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19-,20+,22+/m0/s1 |
InChI 键 |
PHIPERUMORAWER-TUNNFDKTSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

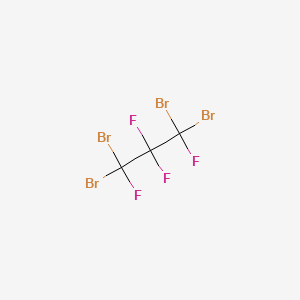
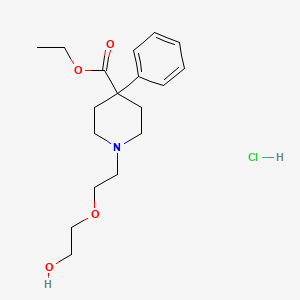
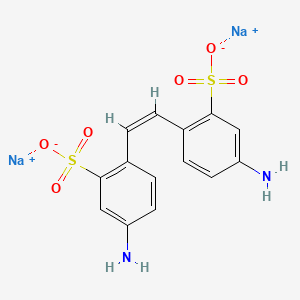
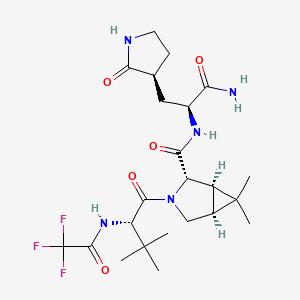
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)

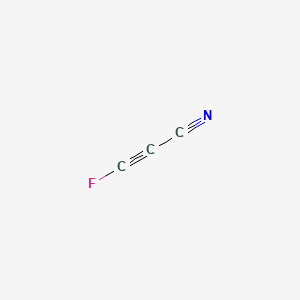
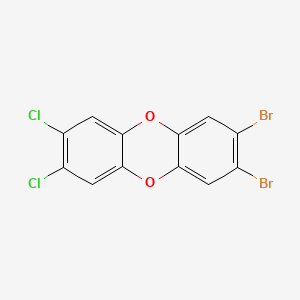
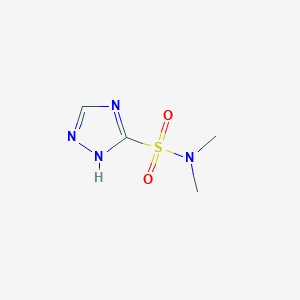
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)

![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
